1,4-Dibutoxybenzene
Overview
Description
1,4-Dibutoxybenzene is a chemical compound that is part of the family of dialkoxybenzenes, which are characterized by having two alkoxy groups attached to a benzene ring. The specific structure of 1,4-dibutoxybenzene includes two butoxy groups (-O(CH2)3CH3) attached to the benzene ring at the 1 and 4 positions. This compound is related to other dialkoxybenzenes that have been studied for various applications, including the synthesis of polymers and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions or oxidative coupling polymerization. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, poly(1,4-diethynyl-2,5-dibutoxybenzene) was synthesized by oxidative coupling polymerization, indicating that similar methods could potentially be applied to synthesize 1,4-dibutoxybenzene .
Molecular Structure Analysis
The molecular structure of 1,4-dibutoxybenzene would be expected to show the influence of the butoxy groups on the benzene ring. For example, the introduction of bulky side groups in related compounds has been shown to affect the intermolecular forces and packing ability of the resulting polymers . The molecular structures of related compounds have been confirmed by spectroscopic methods and, in some cases, X-ray crystallography .
Chemical Reactions Analysis
1,4-Dibutoxybenzene and its analogs can undergo various chemical reactions, including electrophilic aromatic substitution and oxidation. For example, 1,4-dialkoxybenzenes can be oxidized into stable radical cations in certain media, and the oxidation of these compounds can lead to the formation of polyphenylenes . The electrochemical oxidation of o-dihydroxybenzenes in the presence of nucleophiles has also been studied, which could be relevant to the reactivity of 1,4-dibutoxybenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dibutoxybenzene would be influenced by the alkoxy substituents. For instance, the introduction of tert-butyl side groups in related compounds has been shown to result in low dielectric constants, low moisture absorption, and high glass transition temperatures . The electrochemical properties of related compounds have been investigated, revealing insights into redox potentials and the effects of substituents on these properties . The dynamics of molecules in different phases, such as isotropic and crystalline phases, have also been studied using dielectric relaxation spectroscopy .
Scientific Research Applications
Electrochemical Applications
- Electrochemical Oxidation : 1,4-Dibutoxybenzene undergoes reversible oxidation into stable radical cations, which can be used in organic media. This process has implications for developing advanced electrochemical systems (Fabre et al., 1997).
- Use in Non-aqueous Redox Flow Batteries : It's effective as a catholyte material in non-aqueous redox flow batteries, offering high open-circuit potentials and improved chemical stability (Jingjing Zhang et al., 2017).
Polymer Synthesis and Properties
- Conjugated Polymers Synthesis : Used in the synthesis of chiral conjugated polymers through polymerization reactions, leading to materials that emit green-blue fluorescence and have potential applications in polarized light-emitting sensors (Cheng et al., 2005).
- Polymer Electrical Properties : Essential in synthesizing polymers with unique electrical properties, such as high photoconductivity, which are useful in various electronic applications (Okawa & Uryu, 1990).
Environmental and Chemical Treatment
- Water Treatment : Studied for its degradation in water treatment processes, such as UV/Fenton oxidation, which is crucial for environmental remediation (Ji Chun-hua, 2012).
Sensor Development
- Fluorescence Sensors : Its derivatives are used in the development of fluorescence sensors, particularly for the detection of metal ions like Hg2+, indicating its potential in environmental monitoring and safety applications (Huang et al., 2010).
Energy Storage and Conversion
- Overcharge Protection in Batteries : A derivative, 4-tertbutyl-1,2-dimethoxybenzene, shows promise in providing overcharge protection in lithium batteries, contributing to safer and more efficient energy storage (Feng et al., 2007).
Chemical Synthesis and Analysis
- Chemical Synthesis : Involved in the synthesis of electron-rich macrocycles aimed at fullerene complexation, showcasing its versatility in complex chemical syntheses (Holý et al., 2010).
Photodissociation Dynamics
- Study in Photodissociation : Provides insights into the photodissociation dynamics of derivatives like 1,4-diiodobenzene, crucial for understanding complex photochemical processes (Stankus et al., 2016).
Biotransformation
- Biotransformation in Hairy Root Cultures : Its derivatives undergo biotransformation in hairy root cultures of certain plants, which can be pivotal in pharmaceutical and biochemical applications (Yan et al., 2007).
Safety And Hazards
1,4-Dibutoxybenzene may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Relevant Papers Several papers related to 1,4-Dibutoxybenzene were found during the search . These papers could provide more detailed information on the topics discussed above.
properties
IUPAC Name |
1,4-dibutoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCHDPRZRKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059295 | |
Record name | Benzene, 1,4-dibutoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibutoxybenzene | |
CAS RN |
104-36-9 | |
Record name | 1,4-Dibutoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dibutoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Dibutoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Dibutoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dibutoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-dibutoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibutoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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